molecular formula C20H19F2N5O3S B2713638 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034593-66-1

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2713638
CAS No.: 2034593-66-1
M. Wt: 447.46
InChI Key: TWEUHNJKKSKQJN-UHFFFAOYSA-N
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Description

N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a structurally complex molecule featuring a pyrazole-carboxamide core linked to a benzo[c][1,2,5]thiadiazole dioxide moiety via an ethyl group. Key structural attributes include:

  • Pyrazole ring: Substituted with a 1-methyl group and a 3-(4-fluorophenyl) group.
  • Benzo-thiadiazole dioxide: Contains a 6-fluoro substituent, a 3-methyl group, and two sulfone oxygens.
  • Ethyl linker: Connects the pyrazole-carboxamide to the benzo-thiadiazole system.

This compound’s design integrates fluorinated aromatic systems and sulfone groups, which are known to enhance lipophilicity, metabolic stability, and target binding affinity in drug discovery .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O3S/c1-25-19(12-16(24-25)13-3-5-14(21)6-4-13)20(28)23-9-10-27-18-11-15(22)7-8-17(18)26(2)31(27,29)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEUHNJKKSKQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiadiazole moiety and a pyrazole structure, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F2N4O3SC_{16}H_{16}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 368.38 g/mol. The presence of fluorine atoms and the thiadiazole ring contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC16H16F2N4O3SC_{16}H_{16}F_{2}N_{4}O_{3}S
Molecular Weight368.38 g/mol
CAS Number2034398-67-7
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiadiazole derivatives often act as inhibitors of specific enzymes involved in metabolic pathways, such as ergosterol biosynthesis in fungi, which is crucial for cell membrane integrity.
  • Antifungal Activity : Research indicates that similar compounds exhibit significant antifungal properties by targeting the fungal 14-alpha sterol demethylase enzyme, leading to disruption in ergosterol production .
  • Anti-inflammatory Potential : Compounds with similar structures have shown promise in inhibiting p38 MAP kinase, a key player in inflammatory responses. This inhibition can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta .

Antifungal Activity

A study investigating the antifungal properties of various thiadiazole derivatives reported that compounds similar to the target compound demonstrated effective inhibition against Candida species, with minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 10 µg/mL . This suggests potential for development as antifungal agents.

Cytotoxicity Assays

In vitro cytotoxicity assays are essential for assessing the potential anticancer activity of this compound. Preliminary results indicate that derivatives containing the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .

Case Studies

  • Thiadiazole Derivatives : A series of studies have synthesized and evaluated thiadiazole derivatives for their antifungal and anticancer activities. For instance, one derivative demonstrated an MIC value comparable to fluconazole against Candida albicans, highlighting its therapeutic potential .
  • MAP Kinase Inhibitors : Compounds with structural similarities have been developed as inhibitors targeting p38 MAP kinase, showing promise in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a promising candidate for drug development due to its unique structural features that include a thiadiazole moiety. The presence of fluorine and dioxido groups enhances its potential biological activity, making it suitable for various therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit anticancer properties. For instance, derivatives of thiadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound may similarly demonstrate cytotoxic effects against cancer cells by disrupting cellular processes essential for survival.

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Enzyme inhibition is crucial in treating diseases such as hypertension and diabetes. Studies have indicated that similar compounds can modulate enzyme activity, leading to potential therapeutic effects against metabolic disorders .

Anti-inflammatory Properties

Compounds with similar structural characteristics have been reported to possess anti-inflammatory properties. The ability to reduce inflammation can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines . This suggests that N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide could be further investigated for similar effects.

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibitors, compounds similar to this one were tested against specific enzymes involved in metabolic pathways related to diabetes management. The findings demonstrated significant inhibition rates, highlighting the potential of such compounds in therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Groups : The target compound and 9b () both feature 4-fluorophenyl substituents, which improve membrane permeability and resistance to oxidative metabolism .
  • Sulfone vs. Sulfhydryl : The target’s benzo-thiadiazole sulfone group contrasts with the thiol in ’s Compound 9, impacting electronic effects and redox stability.
  • Heterocyclic Cores : Pyrazole (target) vs. imidazothiazole (ND-12025) cores influence steric and electronic interactions with biological targets .

Comparison of Yields :

  • Triazole-thiazole analogs () achieved yields of 65–82% , whereas ND-12025 () required multi-step functionalization of pyridine intermediates .

Spectroscopic and Analytical Comparisons

NMR and MS Data :

  • : NMR spectra of phenylpropanoid derivatives (e.g., veronicoside) showed distinct signals for fluorophenyl (δ 7.2–7.4 ppm) and methoxy groups (δ 3.8 ppm), comparable to the target’s expected shifts .
  • : Molecular networking using MS/MS fragmentation (cosine scores >0.8) clusters compounds with similar substituents, suggesting the target’s fluorophenyl and sulfone groups would align with analogs like 9b .

Melting Points :

  • Triazole-thiazole analogs () exhibited melting points of 168–215°C, influenced by fluorophenyl vs. bromophenyl substituents .

Molecular Docking and Computational Studies

: Docking studies of triazole-thiazole analogs (e.g., 9c) revealed that bulkier substituents (e.g., bromophenyl) reduced binding affinity to α-glucosidase compared to fluorophenyl derivatives . The target’s benzo-thiadiazole sulfone may enhance hydrogen bonding with enzyme active sites.

Hypothetical Target Binding :

  • The sulfone group could mimic carboxylate or phosphate moieties in enzyme substrates, while the pyrazole’s fluorophenyl group may occupy hydrophobic pockets.

Discussion on Physicochemical and Bioactive Properties

  • Lipophilicity: The target’s dual fluorine atoms and sulfone group likely increase logP compared to non-fluorinated analogs (e.g., 9d in ) .
  • Metabolic Stability : Fluorine atoms reduce CYP450-mediated metabolism, a feature shared with ND-12025 () .
  • Solubility : The sulfone and carboxamide groups may improve aqueous solubility relative to thiol-containing analogs () .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for constructing the 1,3,4-thiadiazole and pyrazole moieties in this compound?

  • Methodology : Multi-step synthesis involving condensation reactions and cyclization is typically employed. For example, thiadiazole derivatives can be synthesized via cyclization of N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile under reflux, followed by iodine-mediated sulfur elimination (as demonstrated in Scheme 1, ). Pyrazole cores are often built using 1,5-diarylpyrazole templates, with fluorinated substituents introduced via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl fluorides) .
  • Validation : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy, FT-IR (e.g., C=O stretch at ~1680 cm1^{-1}), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is standard for biological assays .
  • Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Hydrolytic stability can be assessed in PBS (pH 7.4) at 37°C for 24 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., SAR vs. in vivo efficacy)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. bromophenyl groups) and evaluate binding affinity using radioligand displacement assays (e.g., KiK_i values for receptor targets) .
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to model interactions with active sites, correlating binding poses (e.g., π-π stacking of fluorophenyl groups) with experimental IC50_{50} values .
  • In Vivo Validation : Use knockout mouse models to confirm target engagement and rule off-target effects .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • Solubility Enhancement : Introduce ionizable groups (e.g., sulfonamide) or use co-solvents (e.g., PEG-400) in formulation .
  • Metabolic Stability : Perform microsomal incubation assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., methyl groups prone to oxidation). Stabilize via deuteration or fluorine substitution .
  • Permeability : Use Caco-2 cell monolayers to assess passive diffusion and P-gp efflux ratios. Modify logP (aim for 2–4) via alkyl chain truncation or polar group addition .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating the compound’s inhibition of enzymatic targets (e.g., kinases)?

  • Protocol :

  • Enzyme Source : Recombinant human kinase (e.g., expressed in Sf9 cells) at 1–10 nM concentration.
  • Substrate : ATP (10 μM) + peptide/protein substrate (e.g., myelin basic protein for MAPK assays).
  • Detection : Use 33P^{33}P-ATP incorporation or fluorescence polarization (FP) with a phospho-specific antibody .
  • Data Analysis : Fit dose-response curves to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}. Include Z’-factor >0.5 for assay robustness .

Q. What statistical approaches are recommended for reconciling discrepancies in replicate experimental data?

  • Methodology :

  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude technical outliers.
  • Meta-Analysis : Use mixed-effects models (e.g., R package lme4) to account for batch-to-batch variability in synthesis or assay conditions .
  • Reproducibility : Report 95% confidence intervals for IC50_{50} values and use ≥3 independent replicates .

Structural & Mechanistic Insights

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode to its target?

  • Protocol :

  • Co-crystallization : Soak apo crystals of the target protein (e.g., kinase) with 1–5 mM compound for 24–72 hours.
  • Data Collection : Use synchrotron radiation (λ=1.0 Å) to achieve ≤2.0 Å resolution.
  • Analysis : Refine structures with PHENIX, validating ligand placement via 2FoFc2F_o-F_c electron density maps (contoured at 1.0σ) .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Tools :

  • Off-Target Profiling : Use SwissTargetPrediction or SEAware to rank potential secondary targets (e.g., cytochrome P450 isoforms).
  • Toxicity Prediction : Apply ADMETlab 2.0 to estimate hERG inhibition (IC50_{50} <1 μM flagged) and Ames test mutagenicity .

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